(S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride
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Overview
Description
(S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrolidine derivative with a thiadiazole precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the quality of the final product. The use of advanced technologies such as flow microreactors can enhance the sustainability and versatility of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
(S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and technologies
Mechanism of Action
The mechanism of action of (S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole
- 2-(Pyrrolidin-2-yl)-1,3,4-oxadiazole
- 2-(Pyrrolidin-2-yl)-1,3,4-triazole
Uniqueness
(S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole hydrochloride is unique due to its specific stereochemistry and the presence of both pyrrolidine and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H10ClN3S |
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Molecular Weight |
191.68 g/mol |
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]-1,3,4-thiadiazole;hydrochloride |
InChI |
InChI=1S/C6H9N3S.ClH/c1-2-5(7-3-1)6-9-8-4-10-6;/h4-5,7H,1-3H2;1H/t5-;/m0./s1 |
InChI Key |
BAPAOIJRNUGUMB-JEDNCBNOSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NN=CS2.Cl |
Canonical SMILES |
C1CC(NC1)C2=NN=CS2.Cl |
Origin of Product |
United States |
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